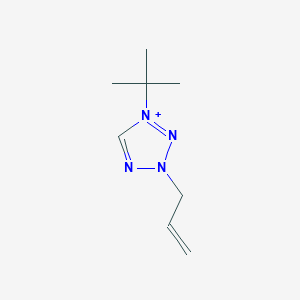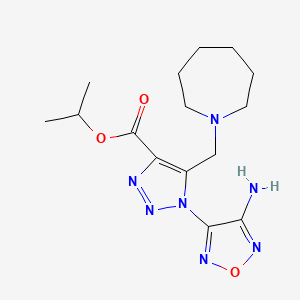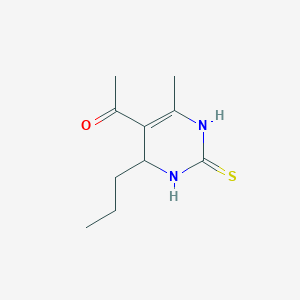
4-tert-butyl-2-(prop-2-en-1-yl)-2H-tetrazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-4-ium is a chemical compound with a unique structure that includes a tetrazole ring substituted with a tert-butyl group and a prop-2-en-1-yl group
Preparation Methods
The synthesis of 4-tert-butyl-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-4-ium typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and allyl bromide.
Reaction Conditions: The reaction involves the alkylation of 4-tert-butylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Tetrazole Formation: The intermediate product is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring. This step is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
4-tert-butyl-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted tetrazole derivatives.
Scientific Research Applications
4-tert-butyl-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-4-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-4-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
4-tert-butyl-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-4-ium can be compared with other similar compounds, such as:
4-tert-butyl-2-prop-2-enylphenol: This compound shares a similar structure but lacks the tetrazole ring, resulting in different chemical properties and reactivity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but shares the tert-butyl and prop-2-en-1-yl substituents, leading to some similarities in reactivity.
Properties
Molecular Formula |
C8H15N4+ |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-tert-butyl-3-prop-2-enyltetrazol-1-ium |
InChI |
InChI=1S/C8H15N4/c1-5-6-12-9-7-11(10-12)8(2,3)4/h5,7H,1,6H2,2-4H3/q+1 |
InChI Key |
MIRYGZMLPDJECY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+]1=NN(N=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide](/img/structure/B11519757.png)
![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione](/img/structure/B11519760.png)
![2-[(2E)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11519767.png)
![N-(2,4-dimethylphenyl)-2-[2-methyl-5-(naphthalen-1-yl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11519773.png)
![(3Z)-1-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(naphthalen-2-ylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B11519781.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3,4-dichlorobenzoate](/img/structure/B11519799.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11519808.png)

![N-(3-chlorophenyl)-2-[(1Z)-N-(4-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanimidoyl]hydrazinecarboxamide](/img/structure/B11519818.png)
![6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11519846.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11519852.png)
![4-methyl-5-phenyl-1,6-di(propan-2-yl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B11519865.png)
![ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate](/img/structure/B11519873.png)
